molecular formula C15H14ClNO4 B11529647 2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11529647
M. Wt: 307.73 g/mol
InChI Key: JRQLOYFQWOEYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with the molecular formula C15H14ClNO4 It is known for its unique structure, which includes a chloro-substituted benzoic acid moiety and a dioxooctahydroisoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid typically involves the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Coupling with Benzoic Acid: The final step involves coupling the chlorinated isoindole with benzoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 2-chloro-4-[(3aR,7aS)-1,3-dioxooctahydro-2H-isoindol-2-yl]benzoate

Uniqueness

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific structural features, such as the chloro-substituted benzoic acid and the dioxooctahydroisoindole ring

Properties

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H14ClNO4/c16-12-7-8(5-6-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4H2,(H,20,21)

InChI Key

JRQLOYFQWOEYRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.